![molecular formula C14H13FN4O2S B1422608 3-乙基-N-(3-氟苯基)-[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺 CAS No. 1291486-53-7](/img/structure/B1422608.png)
3-乙基-N-(3-氟苯基)-[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺
描述
3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C14H13FN4O2S and its molecular weight is 320.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物已被测试其对金黄色葡萄球菌 (S. aureus) 和大肠杆菌 (E. coli) 等菌株的抗菌活性。 通过微量肉汤稀释法获得最小抑菌浓度 (MIC),表明其作为抗菌剂的潜力 .
抗寄生虫活性
该化合物的合成衍生物已显示出对克氏锥虫、利什曼原虫和亚马逊利什曼原虫等生物体具有显著的体外抗寄生虫活性。 这突出了其在对抗寄生虫感染中的潜在用途 .
微波介导的合成
该化合物可以使用微波化学进行合成,微波化学以其快速性、可重复性和效率而闻名。 与传统方法相比,这种方法有可能缩短合成时间 .
化学性质
该化合物的 CAS 号为 1291486-53-7,分子量为 320.34 g/mol,纯度至少为 95%。 这使其成为研究和开发工作的宝贵资产 .
作用机制
Target of Action
For example, some triazolo-pyridine derivatives have shown antibacterial activities against both Gram-positive and Gram-negative bacteria .
Mode of Action
Other triazolo-pyridine derivatives have been found to interact with their targets in a way that inhibits the growth of bacteria .
Biochemical Pathways
Other triazolo-pyridine derivatives have been found to interfere with the biochemical pathways of bacteria, leading to their death .
Result of Action
Other triazolo-pyridine derivatives have been found to have antibacterial effects .
生化分析
Biochemical Properties
3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. The interaction between 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and carbonic anhydrase involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity . Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing various biochemical processes.
Cellular Effects
The effects of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves several key interactions at the molecular level. This compound exerts its effects primarily through enzyme inhibition and binding interactions with biomolecules. The sulfonamide group of the compound binds to the active site of target enzymes, such as carbonic anhydrase, leading to enzyme inhibition . Additionally, the triazolopyridine moiety of the compound interacts with specific receptors and proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. These interactions result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular processes. The exact temporal dynamics of these effects may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide in animal models have been investigated to determine the optimal dosage and potential toxic effects. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is involved in various metabolic pathways within the cell. The compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological activity of the compound. Additionally, the compound’s metabolism can influence metabolic flux and alter the levels of key metabolites within the cell, affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and solute carrier proteins . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern plays a crucial role in determining the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . Within the cytoplasm, it interacts with various enzymes and proteins involved in metabolic and signaling pathways. In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins. The subcellular localization of the compound is influenced by specific targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
属性
IUPAC Name |
3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-2-13-16-17-14-12(7-4-8-19(13)14)22(20,21)18-11-6-3-5-10(15)9-11/h3-9,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITCQYRRJLOARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422528.png)
![1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide](/img/structure/B1422531.png)
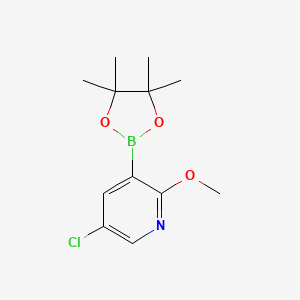
![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)
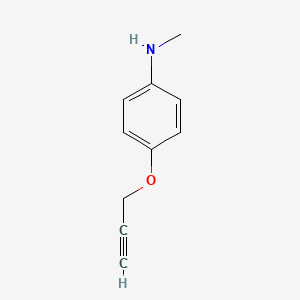
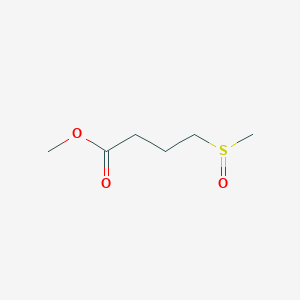
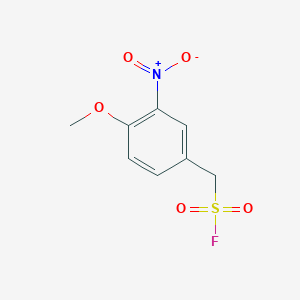
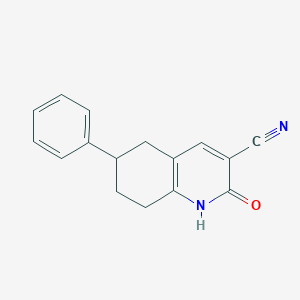

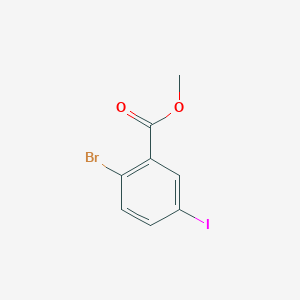
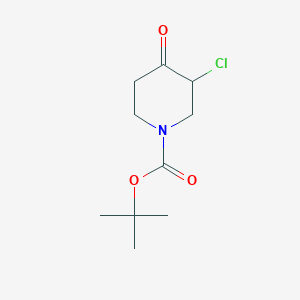

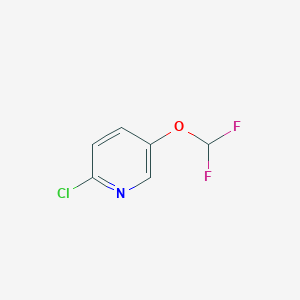
![N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B1422547.png)
